3-Cyclohexylbutanoic acid
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Overview
Description
3-Cyclohexylbutanoic acid is an organic compound that belongs to the class of carboxylic acids. It is characterized by a cyclohexyl group attached to the third carbon of a butanoic acid chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclohexylbutanoic acid involves multiple steps. One common method starts with the Prin’s reaction of α-methylstyrene with formaldehyde to yield 4-methyl-4-phenyl-1,3-dioxane. This intermediate undergoes hydrogenolysis under high temperature and pressure conditions (200°C, 10 MPa) using Adkins’s catalysts to produce 3-phenyl-1-butanol. The latter is then hydrogenated in the presence of a nickel catalyst at 180-200°C and 6.5-10 MPa to form 3-cyclohexyl-1-butanal. Finally, dehydrogenation of this compound in the gaseous phase at 240-250°C using a CuO-ZnO-Al2O3 catalyst results in 3-cyclohexylbutanal, which is oxidized with air at 120°C to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, optimizing reaction conditions to maximize yield and efficiency. The use of continuous flow reactors and advanced catalytic systems are common in industrial settings to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 3-Cyclohexylbutanoic acid undergoes various chemical reactions typical of carboxylic acids, including:
Oxidation: The compound can be further oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxyl group to primary alcohols.
Substitution: The carboxyl group can participate in nucleophilic substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Acid chlorides and anhydrides are typical reagents for esterification and amidation reactions.
Major Products:
Oxidation: Cyclohexyl ketones and aldehydes.
Reduction: Cyclohexylbutanol.
Substitution: Cyclohexylbutanoates and cyclohexylbutanamides.
Scientific Research Applications
3-Cyclohexylbutanoic acid has diverse applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a precursor for various derivatives.
Biology: Its esters are studied for their potential biological activities and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.
Mechanism of Action
The mechanism of action of 3-Cyclohexylbutanoic acid involves its interaction with specific molecular targets and pathways. The carboxyl group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The cyclohexyl group provides hydrophobic interactions, enhancing the compound’s binding affinity to hydrophobic pockets in proteins and enzymes. These interactions can modulate enzymatic activities and cellular processes, leading to various biological effects.
Comparison with Similar Compounds
Cyclohexylacetic acid: Similar structure but with a shorter carbon chain.
Cyclohexylpropanoic acid: Differing by one carbon atom in the chain length.
Cyclohexylpentanoic acid: Longer carbon chain compared to 3-Cyclohexylbutanoic acid.
Uniqueness: this compound is unique due to its specific chain length and the position of the cyclohexyl group, which confer distinct chemical and physical properties. These properties make it particularly valuable in fragrance production and as an intermediate in organic synthesis.
Properties
IUPAC Name |
3-cyclohexylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-8(7-10(11)12)9-5-3-2-4-6-9/h8-9H,2-7H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDPQZLVBRUMMRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C1CCCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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